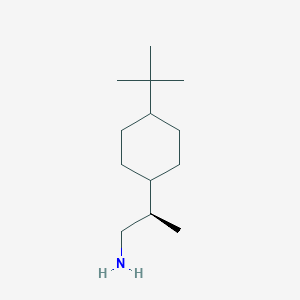

![molecular formula C19H21N9O2S B2528329 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1797719-65-3](/img/structure/B2528329.png)

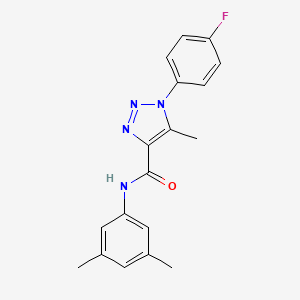

3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C19H21N9O2S and its molecular weight is 439.5. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroprotection and Anti-neuroinflammatory Activity

Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s unique structure makes it a promising candidate for neuroprotection and anti-neuroinflammatory effects.

Synthesis and Characterization: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . These compounds exhibit potential neuroprotective and anti-inflammatory properties.

Anti-Neuroinflammatory Properties: Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 demonstrated significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Neuroprotective Activity: Six compounds (ZA2 to ZA6 and intermediate S5) showed promising neuroprotective activity by reducing expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These findings suggest potential benefits in preventing neuronal death and maintaining neuronal function.

Molecular Docking: Molecular docking studies revealed favorable interactions between lead compounds and active residues of ATF4 and NF-kB proteins . These interactions may contribute to the observed neuroprotective and anti-inflammatory effects.

Other Potential Applications

While neuroprotection and anti-neuroinflammatory activity are prominent, this compound’s unique structure may also have applications in other fields:

1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound has been investigated as a crosslinking agent or additive in enhancing the performance of poly(lactic acid)/flax composite materials under gamma irradiation . Its mechanical properties make it suitable for flexible ion gels.

Benzo[d][1,2,3]triazol-1-yl-pyrazole-based Derivatives: Related compounds, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, have been synthesized and characterized . These derivatives may have diverse applications beyond neuroprotection.

Coordination Polymers: The ligand 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine has been incorporated into coordination polymers containing Co, Zn, and Cd . These materials exhibit interesting fluorescence properties and could find use in various fields.

作用機序

Target of Action

Compounds with similar structures, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, have been shown to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.

Mode of Action

These compounds may bind to the colchicine binding site of tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation of the mitotic spindle, which is necessary for cell division, leading to cell cycle arrest .

Biochemical Pathways

The disruption of microtubule formation can lead to cell cycle arrest at the sub-G1 and G2/M phase . This can trigger apoptosis, or programmed cell death, as the cell is unable to divide properly .

Pharmacokinetics

In silico studies of similar compounds suggest that they possess drug-like properties .

Result of Action

The ultimate result of this action is the induction of apoptosis in cells, leading to cell death . This can be beneficial in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

特性

IUPAC Name |

6-methyl-3-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N9O2S/c1-13-9-21-19-28(18(13)30)14(10-31-19)8-17(29)26-6-4-25(5-7-26)15-2-3-16(24-23-15)27-12-20-11-22-27/h2-3,9,11-12,14H,4-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEXYJMTSJIAKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N9O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528253.png)

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)